molecular formula C18H27NO3 B15186560 Cyclopentaneglycolic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester CAS No. 93101-77-0

Cyclopentaneglycolic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester

Katalognummer: B15186560
CAS-Nummer: 93101-77-0
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: LONKCHBENQUWPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Azabicyclo(222)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate is a complex organic compound with a unique structure that includes a bicyclic azabicyclo octene ring, a cyclopentyl group, and an isopropenyl glycolate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate typically involves multiple steps, including the formation of the azabicyclo octene ring, the introduction of the cyclopentyl group, and the addition of the isopropenyl glycolate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate include:

Uniqueness

What sets 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate apart from these similar compounds is its unique structure, which combines a bicyclic azabicyclo octene ring with a cyclopentyl group and an isopropenyl glycolate moiety. This unique combination of structural features may confer specific chemical and biological properties that are not found in the similar compounds listed above.

Eigenschaften

CAS-Nummer

93101-77-0

Molekularformel

C18H27NO3

Molekulargewicht

305.4 g/mol

IUPAC-Name

1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-2-(1-prop-1-en-2-ylcyclopentyl)acetate

InChI

InChI=1S/C18H27NO3/c1-13(2)18(7-3-4-8-18)16(20)17(21)22-12-15-11-19-9-5-14(15)6-10-19/h11,14,16,20H,1,3-10,12H2,2H3

InChI-Schlüssel

LONKCHBENQUWPE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1(CCCC1)C(C(=O)OCC2=CN3CCC2CC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.